Home > Products > Screening Compounds P140185 > 1-Ethyl-2-methylpiperidin-4-amine
1-Ethyl-2-methylpiperidin-4-amine - 92351-62-7

1-Ethyl-2-methylpiperidin-4-amine

Catalog Number: EVT-1732452
CAS Number: 92351-62-7
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzymes: Piperidine derivatives have been reported to interact with various enzymes, acting as inhibitors or activators. [, ]
  • Receptors: Some piperidine derivatives exhibit binding affinity to specific receptors, influencing their signaling pathways. [, ]
  • Ion Channels: Certain piperidine derivatives are known to modulate ion channel activity, affecting cellular excitability and signal transduction. [, ]
Applications
  • Medicinal Chemistry: Piperidine derivatives have found extensive use in drug discovery and development, targeting a wide range of diseases, including cancer [], infectious diseases [, ], and central nervous system disorders. [, ] 1-Ethyl-2-methylpiperidin-4-amine could potentially serve as a building block or lead compound for developing novel therapeutics.
  • Materials Science: Piperidine derivatives have been incorporated into polymers and other materials, influencing their properties like solubility, thermal stability, and mechanical strength. [] 1-Ethyl-2-methylpiperidin-4-amine might offer opportunities for designing new materials with tailored properties.
  • Catalysis: Certain piperidine derivatives have shown catalytic activity in various organic reactions. [] 1-Ethyl-2-methylpiperidin-4-amine could potentially act as a ligand or catalyst in chemical transformations.

(S)-(-)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide (Raclopride)

    Compound Description: Raclopride is a potent and selective dopamine D2 receptor antagonist. [] It displays antidopaminergic activity, evidenced by its ability to inhibit the apomorphine syndrome in rats. [] Raclopride also displaces [3H]spiperone from striatal preparations of rat brains in vitro. [] Notably, it demonstrates a significant separation between doses that block apomorphine-induced hyperactivity and stereotypy, suggesting potential for treating schizophrenia with reduced side effects. []

    Compound Description: NSPI is a stilbazolium derivative synthesized through the Knoevenagel condensation method. [] It exhibits potential non-linear optical properties attributed to the small energy difference between its frontier molecular orbitals. []

(‐)(S)‐3‐isopropyl 4‐(2‐chlorophenyl)‐1,4‐dihydro‐1‐ethyl‐2‐methyl‐pyridine‐3,5,6‐tricarboxylate (W1807)

    Compound Description: W1807 is a potential antidiabetic drug that acts as a potent allosteric inhibitor of glycogen phosphorylase a (GPa). [] It exhibits competitive inhibition against GPa in both the presence and absence of AMP. [] W1807 binds at the allosteric site of GPa, inducing conformational changes that stabilize the T-state, leading to enzyme inhibition. []

    Compound Description: These classes of compounds are structurally similar to the non-steroidal anti-inflammatory drug class "oxicams" and demonstrate significant anti-inflammatory and analgesic activities. [] They also exhibit antifungal activity against Candida albicans. []

1-Ethyl-2-phenylimidazole

    Compound Description: This compound is a precursor used to synthesize various cyclopalladated complexes. [] These complexes have been investigated for their potential applications in catalysis and materials science.

Synthetic Methodologies and Reaction Pathways

Alkylation Strategies for Piperidine Core Functionalization

Alkylation of the piperidine nitrogen represents a fundamental approach for constructing 1-ethyl-2-methylpiperidin-4-amine. Direct N-alkylation of piperidin-4-amine precursors with alkyl halides (e.g., ethyl iodide or methyl iodide) faces significant challenges due to polyalkylation side reactions and poor regiocontrol. As demonstrated in amine alkylation chemistry, the nucleophilicity of the product amine exceeds that of the starting amine, leading to di- and trialkylated byproducts unless a large excess of the amine substrate is employed [2] [7]. For instance, ethylation of 2-methylpiperidin-4-amine typically generates a complex mixture of N-ethyl, N,N-diethyl, and quaternary ammonium species.

Reductive amination emerges as a superior strategy, particularly for introducing the ethyl group. This method involves condensation of 2-methylpiperidin-4-one with ethylamine under reducing conditions. Catalytic hydrogenation (H₂/Pd-C) or borohydride-based reducing agents (NaBH₃CN) effectively generate the N-ethyl bond while maintaining the existing methyl group at C2. Manganese- and ruthenium-based catalysts have shown enhanced efficiency in such transformations, operating under mild conditions (25–80°C) with yields exceeding 80% in optimized systems [4] [9].

Table 1: Alkylation Methods for Piperidine Functionalization

MethodReagentsYield RangePrimary Limitations
Direct N-alkylationEthyl iodide, K₂CO₃20-45%Polyalkylation, low regioselectivity
Reductive aminationEthylamine, NaBH₃CN75-92%Requires ketone precursor
Catalytic hydrogenationH₂, Ru/phosphine complexes80-95%Sensitive to steric hindrance

Regioselective Introduction of Ethyl and Methyl Substituents

Achieving precise control over substituent positioning at C2 versus N1 necessitates strategic protecting group deployment and directed metallation techniques. The C2 methyl group is typically installed early in the synthesis via:

  • Enolate alkylation of N-protected piperidin-4-ones (e.g., Boc-protected) using LDA and methyl iodide [5]
  • Grignard addition to appropriately functionalized intermediates, followed by dehydration and reduction [6]

Regioselective ethylation at the nitrogen requires temporary protection of the C4-amine to prevent competing reactions. The tert-butoxycarbonyl (Boc) group serves this purpose effectively, allowing clean N-alkylation upon deprotonation with strong bases (LDA or NaH). Subsequent acidic deprotection (TFA or HCl) restores the C4-amine functionality without disturbing the ethyl group [5] [9]. An alternative pathway employs reductive amination cascades, where the C4-amine is protected as an imine during N-ethylation, followed by in situ reduction. This approach leverages the orthogonal reactivity of aldehydes versus ketones in carbonyl addition sequences.

Comparative Analysis of Reductive Amination vs. Nucleophilic Substitution

Reductive amination consistently outperforms nucleophilic substitution in constructing 1-ethyl-2-methylpiperidin-4-amine, as quantified by yield data and selectivity metrics:

Table 2: Synthetic Route Comparison for 1-Ethyl-2-methylpiperidin-4-amine

ParameterNucleophilic SubstitutionReductive Amination
Overall yield (4 steps)12-28%48-67%
Polyalkylated byproducts35-60%<5%
Reaction conditionsExcess amine, 80-100°CMild (rt-60°C)
Functional group toleranceLow (base-sensitive groups decompose)High (chemo- and stereoselective)

The superiority of reductive amination stems from three key factors:

  • Avoidance of charged intermediates that promote over-alkylation [2]
  • Tunable reducing conditions (e.g., NaBH(OAc)₃) compatible with pre-existing amines [4] [9]
  • In situ imine formation that inherently protects the amine from undesired side reactions [9]

Notably, nucleophilic substitution remains viable only when employing azide-based methodologies (Gabriel synthesis variants), where alkylation of azide ions followed by Staudinger reduction minimizes polyalkylation. However, this route introduces additional steps and potential explosivity hazards with low-molecular-weight azides [1] [7].

Optimization of Protecting Group Strategies for Amine Stability

The C4-amine’s reactivity necessitates tailored protection during N-alkylation and C2-functionalization. Three protecting groups demonstrate optimal performance:

  • tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate in THF/H₂O with catalytic DMAP (yields: 85–97%). Removed under acidic conditions (4M HCl in dioxane or neat TFA) without epimerization at stereocenters. Exhibits orthogonal stability to hydrogenolysis conditions used in reductive amination [5] [9].
  • Benzyl (Bn): Introduced via benzyl bromide/K₂CO₃ in acetonitrile. Cleaved by hydrogenolysis (Pd/C, H₂, 40 psi), though this limits utility in hydrogenation-dependent syntheses. Provides enhanced steric shielding for acid-sensitive substrates [5].
  • Dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc): A specialized group enabling orthogonal deprotection under oxidative conditions (NaIO₄ followed by K₂CO₃/MeOH). Particularly valuable for substrates incompatible with acid/base deprotection, achieving 76–88% recovery in model systems [10].

Table 3: Protecting Group Performance Metrics

GroupInstallation ReagentDeprotection ConditionsCompatibility with EthylationYield Range
BocBoc₂O, DMAPTFA/DCM or 4M HClExcellent85-97%
BnBnBr, K₂CO₃H₂/Pd-C (40 psi)Good (limited by H₂ sensitivity)78-92%
dM-Dmocp-nitrophenyl carbonateNaIO₄ then K₂CO₃Excellent80-88%

Optimal synthetic sequences employ Boc protection for standard syntheses due to its high-yielding deprotection and commercial availability. For substrates containing acid-labile functionalities, dM-Dmoc provides a viable alternative with distinct deprotection orthogonality. Recent advances demonstrate that these strategies suppress undesired quaternization at C4 during N-ethylation, preserving the amine for downstream functionalization [5] [10].

Properties

CAS Number

92351-62-7

Product Name

1-Ethyl-2-methylpiperidin-4-amine

IUPAC Name

1-ethyl-2-methylpiperidin-4-amine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3

InChI Key

WBNBVPLRUBLMRL-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1C)N

Canonical SMILES

CCN1CCC(CC1C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.